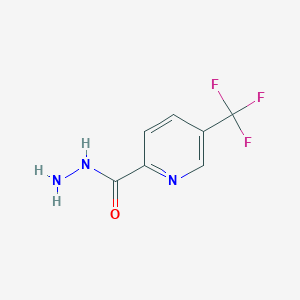
2,4-Dimethylmorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylmorpholine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of morpholine, featuring two methyl groups attached to the 2nd and 4th positions of the morpholine ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
準備方法
The synthesis of 2,4-Dimethylmorpholine hydrochloride typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Reaction with Methyl Iodide: Morpholine is reacted with methyl iodide in the presence of sodium hydroxide to form 2,4-Dimethylmorpholine.
Formation of Hydrochloride Salt: The resulting 2,4-Dimethylmorpholine is then treated with hydrochloric acid to form this compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
2,4-Dimethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of demethylated morpholine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
科学的研究の応用
2,4-Dimethylmorpholine hydrochloride finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is studied for its potential therapeutic effects.
作用機序
The mechanism of action of 2,4-Dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
2,4-Dimethylmorpholine hydrochloride can be compared with other similar compounds, such as:
Morpholine: The parent compound, morpholine, lacks the two methyl groups present in this compound, resulting in different chemical and physical properties.
2,6-Dimethylmorpholine: This compound has methyl groups attached to the 2nd and 6th positions of the morpholine ring, leading to variations in reactivity and applications.
4-Methylmorpholine: With a single methyl group at the 4th position, this compound exhibits distinct properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability, making it suitable for a wide range of applications.
特性
分子式 |
C6H14ClNO |
|---|---|
分子量 |
151.63 g/mol |
IUPAC名 |
2,4-dimethylmorpholine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-5-7(2)3-4-8-6;/h6H,3-5H2,1-2H3;1H |
InChIキー |
ZIOLAJQLJMWILH-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCO1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)







![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)



